molecular formula C10H12N2 B022526 Tryptamine CAS No. 61-54-1

Tryptamine

Cat. No. B022526
CAS RN: 61-54-1
M. Wt: 160.22 g/mol
InChI Key: APJYDQYYACXCRM-UHFFFAOYSA-N
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Patent
US09073851B2

Procedure details

These compounds were synthesized by a slightly modified reported procedure (2). Tryptamine hydrochloride salt (0.8 mmol) was dissolved in CH2Cl2 (10 mL) and cooled to 0° C. in an ice bath in a 100 mL round bottom flask. Et3N (3.2 mmol) was added dropwsie to the cold solution followed by addition of n-decanoyl chloride (1.6 mmol). The reaction mixture was stirred for 2 h at room temperature and quenched by addition of water (10 mL) and extracted with CH2Cl2 (3×10 mL). The organic layer was then dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by flash chromatography eluting with 100% hexanes and 20-30% EtOAc/hexanes to afford N-decanoylamide of tryptamine as an yellow solid (236 mg, 92%). Rf=0.5 (20% EtOAc/hexanes).
Quantity
0.8 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3.2 mmol
Type
reactant
Reaction Step Two
Quantity
1.6 mmol
Type
reactant
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][CH:6]=1.CCN(CC)CC.[C:21](Cl)(=[O:31])[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30]>C(Cl)Cl>[C:21]([NH-:2])(=[O:31])[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30].[NH2:2][CH2:3][CH2:4][C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.8 mmol
Type
reactant
Smiles
Cl.NCCC1=CNC2=CC=CC=C12
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.2 mmol
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
1.6 mmol
Type
reactant
Smiles
C(CCCCCCCCC)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
These compounds were synthesized by
CUSTOM
Type
CUSTOM
Details
quenched by addition of water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with 100% hexanes and 20-30% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCCCCCCCC)(=O)[NH-]
Name
Type
product
Smiles
NCCC1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 236 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 368.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.